molecular formula C5H4O4 B8387478 Acetonedicarboxylic acid anhydride

Acetonedicarboxylic acid anhydride

Cat. No. B8387478
M. Wt: 128.08 g/mol
InChI Key: ZZDVARHNYQAWQT-UHFFFAOYSA-N
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Patent
US06353105B1

Procedure details

To a solution of 60 ml of acetic acid and 43 ml of acetic anhydride at 0° C., was added slowly 40 g (0.27 mol) of acetonedicarboxylic acid. The mixture was stirred and the temperature was not allowed to rise above 10° C. The acid was dissolved slowly and a pale yellow precipitate formed. After 3 h the product was filtered, washed with 30 ml of glacial acetic acid and 100 ml of benzene. The white powder obtained was dried at high vacuum to afford 30 g of acetonedicarboxylic acid anhydride (yield 86%). Mp 137-138° C.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])C.[CH2:8](C(O)=O)[C:9](CC(O)=O)=[O:10]>C(O)(=O)C>[CH3:8][C:9]([CH:6]1[C:1](=[O:3])[O:4][C:5]1=[O:7])=[O:10]

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
40 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 10° C
DISSOLUTION
Type
DISSOLUTION
Details
The acid was dissolved slowly
CUSTOM
Type
CUSTOM
Details
a pale yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
After 3 h the product was filtered
Duration
3 h
WASH
Type
WASH
Details
washed with 30 ml of glacial acetic acid and 100 ml of benzene
CUSTOM
Type
CUSTOM
Details
The white powder obtained
CUSTOM
Type
CUSTOM
Details
was dried at high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1C(=O)OC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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